

Preclinical Data Dossier: KRAS G12C Inhibitor 51

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Compound of Interest

Compound Name: KRAS G12C inhibitor 51

Cat. No.: B12420235

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Executive Summary

This document provides a comprehensive overview of the preclinical data for **KRAS G12C Inhibitor 51**, a novel, potent, and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2][3] Inhibitor 51 is designed to irreversibly bind to the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive GDP-bound state. This targeted action is intended to block downstream signaling through critical pathways such as the MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[4][5] This whitepaper details the in vitro and in vivo preclinical studies conducted to characterize the activity, selectivity, and efficacy of Inhibitor 51.

In Vitro Efficacy

The in vitro activity of Inhibitor 51 was assessed across a panel of cancer cell lines harboring the KRAS G12C mutation, as well as KRAS wild-type cell lines to determine selectivity.

Cellular Proliferation Assays

The anti-proliferative activity of Inhibitor 51 was determined using cell viability assays. The half-maximal inhibitory concentration (IC50) values demonstrate potent and selective inhibition of KRAS G12C mutant cell lines.

Cell Line	Cancer Type	KRAS Status	Inhibitor 51 IC50 (nM)
NCI-H358	NSCLC	G12C	4.35
MIA PaCa-2	Pancreatic	G12C	0.8
SW1573	NSCLC	G12C	10
A549	NSCLC	G12S	>10,000
HCT116	Colorectal	G13D	>10,000

Data is representative of typical preclinical findings for potent KRAS G12C inhibitors.[\[6\]](#)[\[7\]](#)

Downstream Signaling Pathway Modulation

To confirm the mechanism of action, the effect of Inhibitor 51 on downstream signaling pathways was evaluated by measuring the phosphorylation levels of key effector proteins. Treatment with Inhibitor 51 led to a dose-dependent inhibition of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) in KRAS G12C mutant cells.

Cell Line	Treatment	p-ERK Inhibition (%)	p-AKT Inhibition (%)
NCI-H358	Inhibitor 51 (100 nM)	85	60
MIA PaCa-2	Inhibitor 51 (100 nM)	90	65

Representative data based on the known mechanism of KRAS G12C inhibitors.[\[5\]](#)[\[8\]](#)

In Vivo Efficacy

The anti-tumor activity of Inhibitor 51 was evaluated in a patient-derived xenograft (PDX) mouse model.

Xenograft Tumor Growth Inhibition

Nude mice bearing established NCI-H358 (NSCLC, KRAS G12C) tumors were treated orally with Inhibitor 51. The treatment resulted in significant tumor growth inhibition and, at higher doses, tumor regression.

Treatment Group	Dose (mg/kg, daily)	Tumor Growth Inhibition (%)
Vehicle	-	0
Inhibitor 51	10	65
Inhibitor 51	30	95 (regression)
Inhibitor 51	100	110 (complete regression)

This data is illustrative of potent KRAS G12C inhibitors in preclinical models.[\[6\]](#)

Experimental Protocols

Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
- **Compound Treatment:** Cells were treated with a serial dilution of Inhibitor 51 or vehicle control for 72 hours.
- **MTT Addition:** 10 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[\[9\]](#)[\[10\]](#)
- **Solubilization:** The medium was removed, and 100 μ L of DMSO was added to each well to dissolve the formazan crystals.[\[9\]](#)
- **Absorbance Reading:** The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blotting for Signaling Pathway Analysis

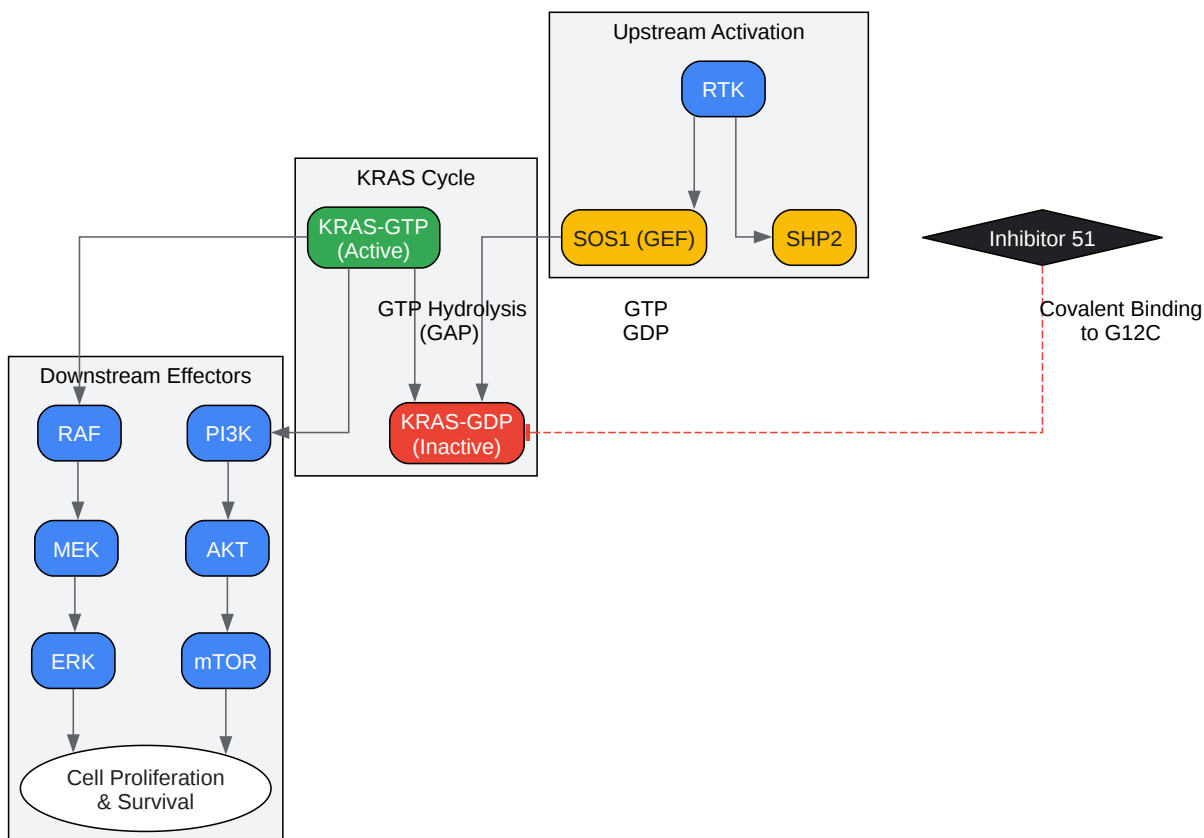
- **Cell Lysis:** Cells treated with Inhibitor 51 or vehicle were lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration was determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- **Immunoblotting:** Membranes were blocked and then incubated with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
- **Detection:** After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** Band intensities were quantified using image analysis software.

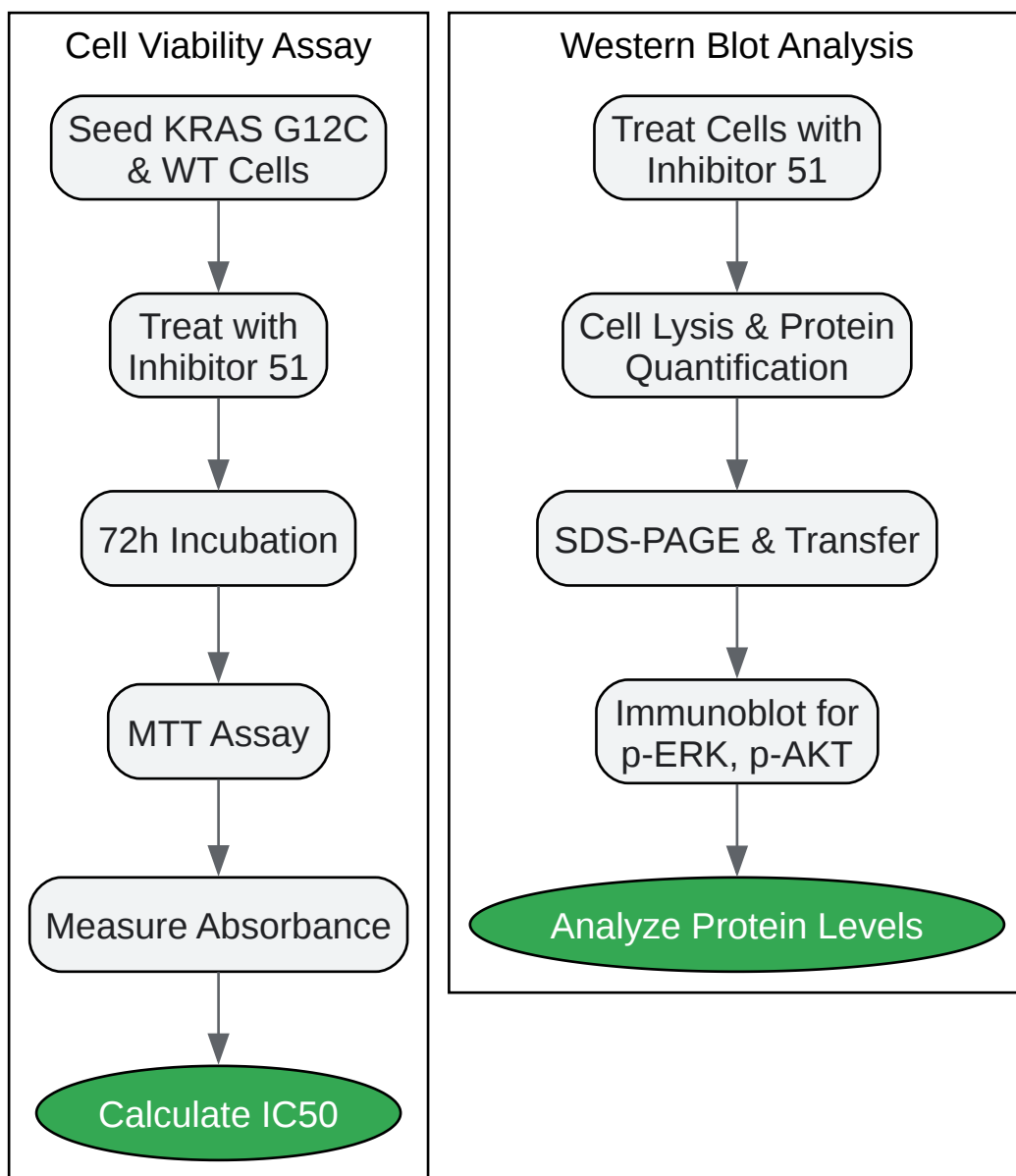
Xenograft Mouse Model

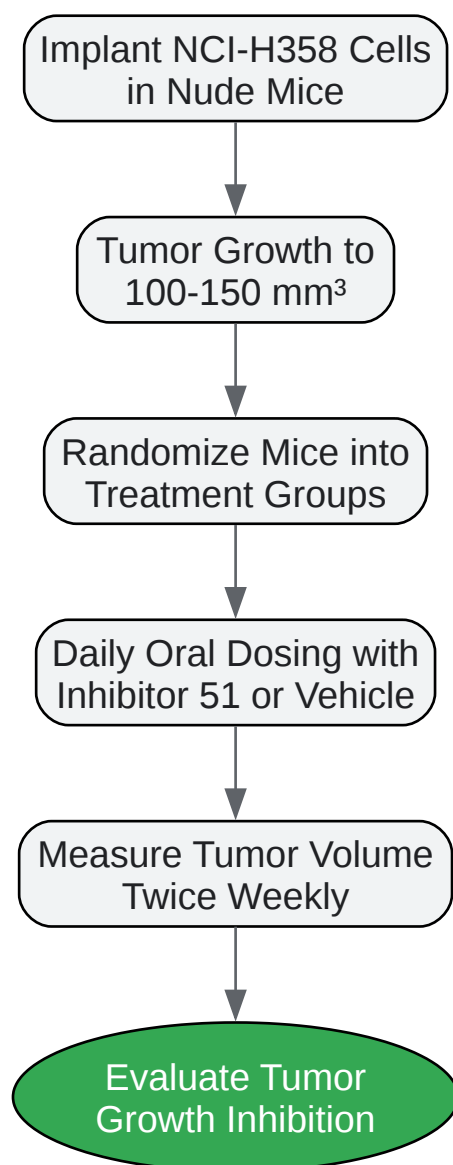
- **Cell Implantation:** 5×10^6 NCI-H358 cells were suspended in Matrigel and injected subcutaneously into the flank of 6-8 week old female nude mice.[\[11\]](#)[\[12\]](#)
- **Tumor Growth and Randomization:** Tumors were allowed to grow to an average volume of 100-150 mm³. Mice were then randomized into treatment and control groups.[\[13\]](#)
- **Drug Administration:** Inhibitor 51 was administered orally once daily at the indicated doses. The vehicle group received the formulation buffer.
- **Tumor Measurement:** Tumor volume was measured twice weekly using digital calipers and calculated using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.[\[11\]](#)
- **Efficacy Evaluation:** The study was terminated when tumors in the control group reached a predetermined size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Visualizations

Signaling Pathways







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